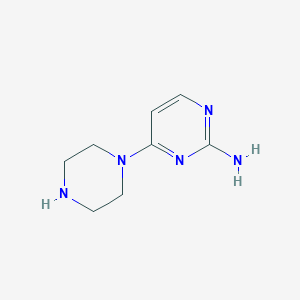

4-(Piperazin-1-yl)pyrimidin-2-amine

描述

4-(Piperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

化学反应分析

Types of Reactions

4-(Piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

科学研究应用

Anticancer Activity

One of the most promising applications of 4-(Piperazin-1-yl)pyrimidin-2-amine is as an inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating the cell cycle and transcriptional control, making it a target for cancer therapies. Research indicates that this compound can effectively inhibit CDK9, suggesting its potential as a therapeutic agent in cancer treatment strategies .

Neuropharmacology

The compound has been studied for its interaction with neurotransmitter systems, particularly its binding affinity to serotonin (5HT) and dopamine receptors. These interactions may influence mood and behavior, indicating potential applications in treating mental health disorders such as depression and schizophrenia . Studies have shown that structural modifications can enhance binding affinity to specific receptor subtypes, providing insights into the design of more effective psychoactive drugs .

Multi-target Drug Candidate

Beyond its action on CDK9, this compound exhibits interactions with multiple biological targets, suggesting its versatility as a multi-target drug candidate. Ongoing research aims to elucidate these interactions further, potentially impacting various cellular pathways involved in disease processes .

Anti-inflammatory Properties

Preliminary studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for further research in treating conditions associated with inflammation. This aspect opens avenues for exploring its use in inflammatory diseases beyond its primary applications.

Synthetic Routes and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for high purity and yield. Structural modifications can enhance pharmacological efficacy and selectivity, which is crucial for developing targeted therapies . Below is a summary of some synthetic methods:

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

- Inhibition of CDK9 : Research demonstrated that derivatives of this compound showed significant inhibition of CDK9 activity in cellular models, highlighting its potential in cancer therapy.

- Neuropharmacological Studies : Binding assays revealed that modifications to the piperazine group could enhance selectivity towards serotonin receptors, providing insights into developing new antidepressants .

- Inflammation Models : Preliminary findings suggest that the compound may reduce inflammatory markers in vitro, warranting further investigation into its anti-inflammatory mechanisms.

作用机制

The mechanism of action of 4-(Piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

相似化合物的比较

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.

Uniqueness

4-(Piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in medicinal chemistry .

生物活性

4-(Piperazin-1-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHN and is categorized as a piperazine derivative with a pyrimidine moiety. Its chemical structure is characterized by a piperazine ring attached to a pyrimidine base, which is crucial for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, compounds derived from this structure have been investigated for their efficacy against various viral targets, including HIV and norovirus.

In a study examining derivatives for HIV reverse transcriptase inhibition, several compounds demonstrated potent activity with EC values in the low nanomolar range, suggesting that modifications to the piperazine and pyrimidine components can enhance antiviral efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives can inhibit poly (ADP-ribose) polymerase (PARP) activity, which is critical in cancer cell proliferation. For example, specific thiouracil amides related to piperazine derivatives showed significant inhibition of PARP1 in breast cancer cells, with IC values comparable to established PARP inhibitors like Olaparib .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in viral replication and cancer cell survival.

- Receptor Modulation : It may modulate receptor activity through binding interactions facilitated by its piperazine and pyrimidine structures.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC / EC | Reference |

|---|---|---|---|

| Antiviral | HIV Reverse Transcriptase | Low nanomolar range | |

| Anticancer | PARP1 | 18 µM | |

| Antimicrobial | Various Bacteria | MICs ranging from 2.5 to 6.7 µg/mL |

Case Study 1: Antiviral Efficacy Against HIV

A series of piperazine-pyrimidine derivatives were synthesized and tested for their ability to inhibit HIV replication. The most potent compound exhibited an EC value significantly lower than that of existing treatments, indicating a promising avenue for further development in antiviral therapies .

Case Study 2: PARP Inhibition in Cancer Therapy

In vitro studies on breast cancer cell lines demonstrated that specific derivatives of this compound effectively inhibited PARP activity, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX. These findings suggest that these compounds could serve as effective agents in cancer therapy by targeting DNA repair mechanisms .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Piperazin-1-yl)pyrimidin-2-amine, and how are intermediates characterized?

Methodological Answer: A common approach involves nucleophilic substitution between pyrimidin-2-amine derivatives and piperazine. For example, refluxing 1-amino-4-methylpiperazine with a pyrimidine precursor (e.g., halogenated pyrimidine) in ethanol or DMF for 12 hours under anhydrous conditions yields the target compound. Intermediates are purified via column chromatography (eluent: chloroform/methanol, 3:1 v/v) and crystallized from diethyl ether . Structural confirmation of intermediates is achieved using mass spectrometry (MS; e.g., ESI+ m/z 198 [M + H]+) and H NMR (e.g., δ 8.60 ppm for aromatic protons) .

Q. How is purification optimized for this compound to ensure high purity for biological assays?

Methodological Answer: After synthesis, the crude product is subjected to column chromatography with a gradient elution system (e.g., chloroform:methanol ratios from 10:1 to 3:1). Final purification may involve recrystallization using solvents like diethyl ether or ethanol. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by H NMR integration for absence of residual solvents .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

- MS (ESI+): Determines molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .

- H NMR: Assigns proton environments (e.g., aromatic protons at δ 7.11–8.62 ppm, piperazine protons at δ 2.75–3.73 ppm) .

- X-ray crystallography: Resolves 3D structure, as demonstrated for related pyrimidine derivatives (e.g., bond angles and torsion angles reported in Acta Crystallographica) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in multi-step syntheses?

Methodological Answer:

- Temperature control: Use microwave-assisted synthesis to reduce reaction time (e.g., 140°C for 8 hours vs. conventional 12-hour reflux) .

- Catalyst screening: Test bases like triethylamine (TEA) or DBU to enhance nucleophilic substitution efficiency .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Real-time monitoring: Employ LC-MS to track reaction progress and identify by-products early .

Q. How should researchers address contradictions in spectral data (e.g., unexpected 1^11H NMR shifts or MS fragmentation patterns)?

Methodological Answer:

- Isomeric analysis: Use 2D NMR (COSY, NOESY) to distinguish regioisomers or confirm stereochemistry .

- High-resolution MS (HRMS): Resolve ambiguities in molecular formula (e.g., distinguishing [M + H]+ from adducts) .

- Computational validation: Compare experimental H NMR shifts with DFT-calculated chemical shifts for proposed structures .

Q. What computational strategies are effective in designing this compound derivatives with enhanced biological activity?

Methodological Answer:

- Molecular docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

- QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity data to guide synthesis .

- Reaction pathway simulation: Use quantum chemical calculations (e.g., Gaussian) to predict feasible synthetic routes and transition states .

Q. How can researchers mitigate challenges in synthesizing chiral or sterically hindered derivatives?

Methodological Answer:

- Chiral resolution: Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .

- Asymmetric catalysis: Utilize palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .

- Protecting groups: Introduce tert-butoxycarbonyl (Boc) groups to piperazine nitrogen to prevent undesired side reactions during functionalization .

属性

IUPAC Name |

4-piperazin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNUPEANFAMUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974645 | |

| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-38-2 | |

| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。